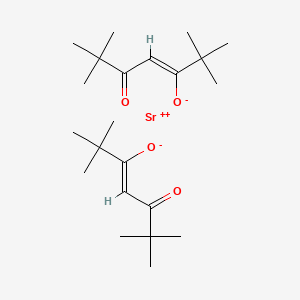

BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM(II)

概要

説明

BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM(II) is a coordination compound where strontium is bonded to two molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is often used in various scientific and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM(II) typically involves the reaction of strontium salts, such as strontium chloride or strontium nitrate, with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

化学反応の分析

Types of Reactions

BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM(II) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form strontium oxide and other by-products.

Reduction: It can be reduced under specific conditions to yield different strontium complexes.

Substitution: The ligand can be substituted with other ligands to form new coordination compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of other diketones or similar ligands.

Major Products Formed

Oxidation: Strontium oxide and various organic by-products.

Reduction: Different strontium complexes depending on the reducing agent used.

Substitution: New coordination compounds with different ligands.

科学的研究の応用

Chemical Vapor Deposition (CVD) Precursor

One of the primary applications of Sr(TMHD)₂ is as a precursor in chemical vapor deposition (CVD) processes. CVD is a widely used technique for producing thin films and coatings on various substrates. The compound's volatility and thermal stability make it suitable for this purpose.

- Case Study : Research conducted on the use of Sr(TMHD)₂ in CVD for strontium titanate (SrTiO₃) thin films demonstrated its effectiveness in achieving high-quality films with controlled stoichiometry. The deposition process showed that the films exhibited excellent dielectric properties, making them suitable for applications in electronics and optoelectronics .

Strontium Doping in Materials Science

Strontium compounds are often used to modify the properties of materials. Sr(TMHD)₂ serves as a source of strontium for doping processes in various materials.

- Application : In the development of high-temperature superconductors, strontium doping has been shown to enhance superconducting properties. Studies indicate that incorporating strontium into the lattice structure of certain materials can improve their critical temperature and overall performance .

Nanomaterials Synthesis

The compound is also utilized in the synthesis of nanomaterials, particularly in the formation of strontium-based nanoparticles.

- Research Findings : A study highlighted the synthesis of strontium oxide (SrO) nanoparticles using Sr(TMHD)₂ as a precursor. The resulting nanoparticles exhibited unique optical properties that are beneficial for applications in photocatalysis and sensors .

Biomedical Applications

Emerging research explores the potential biomedical applications of strontium compounds, including Sr(TMHD)₂.

- Case Study : Investigations into the biocompatibility of strontium-doped bioactive glasses have shown promising results for bone regeneration applications. Strontium enhances osteogenic activity, making it an attractive candidate for orthopedic implants and tissue engineering scaffolds .

Environmental Applications

Strontium compounds can play a role in environmental remediation processes.

- Application : Sr(TMHD)₂ has been studied for its potential to immobilize heavy metals in contaminated soil and water systems. Research indicates that strontium can form stable complexes with certain heavy metals, reducing their bioavailability and toxicity .

Data Summary

作用機序

The mechanism of action of BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM(II) involves its ability to coordinate with various substrates and catalyze specific reactions. The compound interacts with molecular targets through its strontium center, which can facilitate electron transfer and other chemical processes. The pathways involved depend on the specific application and the nature of the substrates .

類似化合物との比較

Similar Compounds

- BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)COPPER(II)

- BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)NICKEL(II)

- BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)LEAD(II)

Uniqueness

BIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)STRONTIUM(II) is unique due to its specific coordination environment and the properties imparted by the strontium ion. Compared to similar compounds with different metal centers, it exhibits distinct reactivity and stability, making it suitable for specific applications in materials science and catalysis .

生物活性

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium(II) (often referred to as Sr(TMHD)₂) is a metal beta-diketonate complex that has garnered attention for its potential applications in various fields, including materials science and biomedicine. This compound serves as a precursor in atomic layer deposition (ALD) and exhibits interesting biological activities that merit further exploration.

- IUPAC Name: Strontium; 1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane; (E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

- CAS Number: 150939-76-7

- Molecular Formula: C22H42O4Sr

- Molecular Weight: 466.56 g/mol

Biological Activity Overview

The biological activity of Sr(TMHD)₂ is primarily linked to its role in strontium metabolism and its implications in bone health. Strontium is known to mimic calcium in biological systems, which allows it to influence bone formation and resorption processes.

-

Bone Metabolism:

- Strontium has been shown to stimulate osteoblast activity (bone-forming cells) while inhibiting osteoclast activity (bone-resorbing cells), leading to increased bone density and strength.

- The compound enhances the expression of osteogenic markers such as alkaline phosphatase and osteocalcin in vitro.

-

Cellular Effects:

- Studies indicate that Sr(TMHD)₂ can promote the proliferation and differentiation of mesenchymal stem cells into osteoblasts.

- It may also influence the signaling pathways involved in bone remodeling, particularly those associated with Wnt/β-catenin signaling.

-

Anti-inflammatory Properties:

- There is evidence suggesting that strontium compounds can exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in osteoblastic cells.

Table 1: Summary of Biological Studies on Sr(TMHD)₂

Case Study: Osteogenic Potential of Strontium Compounds

A study by Zhang et al. (2020) investigated the effects of strontium on human osteoblast-like cells. The findings demonstrated:

- Increased Cell Viability: Treatment with Sr(TMHD)₂ resulted in a significant increase in cell proliferation compared to control groups.

- Enhanced Mineralization: The compound promoted mineralization as evidenced by Alizarin Red S staining.

- Gene Expression: Upregulation of genes associated with osteogenesis was observed, confirming the compound's role in promoting bone formation.

Safety and Toxicology

While strontium itself is generally recognized as safe at physiological levels, high doses can lead to adverse effects. The safety profile of Sr(TMHD)₂ indicates that it should be handled with care due to potential irritant properties as outlined in safety data sheets:

| Hazard Statements | Precautionary Statements |

|---|---|

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

特性

IUPAC Name |

strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.Sr/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTMVGGQTAPQJQ-ATMONBRVSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O4Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426029 | |

| Record name | AC1OCDMI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36830-74-7 | |

| Record name | AC1OCDMI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。